Benzene, 1-(hexyloxy)-4-iodo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

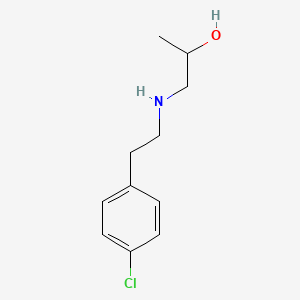

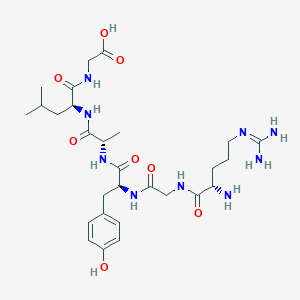

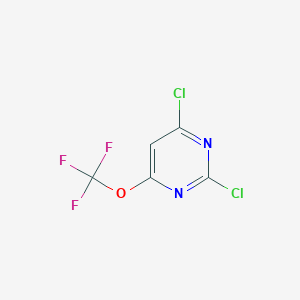

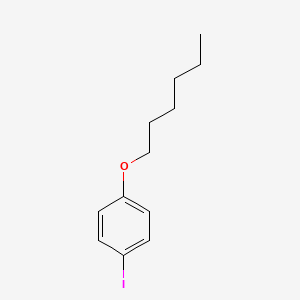

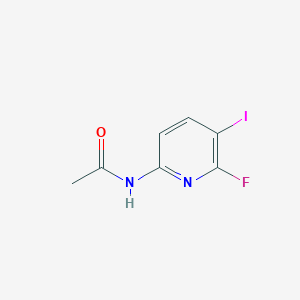

The molecular structure of “Benzene, 1-(hexyloxy)-4-iodo-” can be inferred from its name. It likely has a benzene ring as the core structure, with a hexyloxy group (-O-(CH2)5-CH3) attached to one carbon atom and an iodine atom attached to another carbon atom on the benzene ring .Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene derivatives, including Benzene, 1-(hexyloxy)-4-iodo-, have shown significant promise in the field of supramolecular chemistry. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding is particularly noteworthy. These structures have applications ranging from nanotechnology to polymer processing. The adaptable nature of benzene derivatives as multipurpose building blocks in supramolecular assemblies underscores their potential in creating advanced materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).

Hematotoxicity and Carcinogenicity

Exposure to benzene and its derivatives has been extensively studied for its hematotoxic and carcinogenic effects. Benzene is known to cause aplastic anemia and increased risk of acute myeloid leukemia (AML) in adults. The mechanisms include the metabolic activation of benzene to toxic metabolites, which can cause DNA damage, oxidative stress, and alter cell signaling pathways related to hematopoiesis and leukemia. Such studies provide critical insights into the occupational and environmental health risks associated with benzene exposure, informing safety standards and protective measures (Smith, 1996).

Epigenetic Changes

Recent studies have highlighted the potential for benzene to induce epigenetic changes, which could have far-reaching implications for gene regulation and disease. Benzene exposure has been associated with alterations in DNA methylation patterns, histone modifications, and miRNA expression. These epigenetic modifications may contribute to the carcinogenicity of benzene, providing a new avenue for understanding how environmental pollutants influence human health at the molecular level (Fenga, Gangemi, & Costa, 2016).

Mechanism of Action

Target of Action

Benzene and its derivatives are known to interact with various cellular components, including proteins and dna .

Mode of Action

Benzene and its derivatives generally undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene exposure has been associated with changes in gene expression and biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 2744840 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzene exposure has been linked to hematological malignancies, particularly leukemia . It has been suggested that benzene can alter nuclear receptors and cause changes at the protein level, thereby modifying the function of regulatory proteins, including oncoproteins and tumor suppressor proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzene, 1-(hexyloxy)-4-iodo-. For instance, occupational exposure to benzene has been associated with an increased risk of lung cancer .

Biochemical Analysis

Biochemical Properties

Benzene, 1-(hexyloxy)-4-iodo-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in halogenation reactions, where the iodine atom can be substituted or interact with other chemical groups. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in biochemical pathways .

Cellular Effects

The effects of Benzene, 1-(hexyloxy)-4-iodo-, on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, Benzene, 1-(hexyloxy)-4-iodo-, can affect the expression of genes involved in detoxification processes, thereby altering cellular responses to oxidative stress and other environmental factors .

Molecular Mechanism

At the molecular level, Benzene, 1-(hexyloxy)-4-iodo-, exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the iodine atom to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, Benzene, 1-(hexyloxy)-4-iodo-, can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .

Properties

IUPAC Name |

1-hexoxy-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBIFIGDFFVXIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568990 |

Source

|

| Record name | 1-(Hexyloxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85557-94-4 |

Source

|

| Record name | 1-(Hexyloxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)